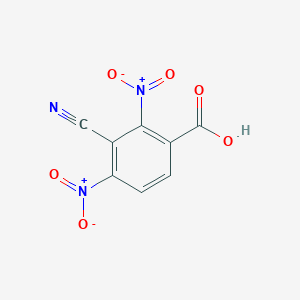

3-Cyano-2,4-dinitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-2,4-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3N3O6/c9-3-5-6(10(14)15)2-1-4(8(12)13)7(5)11(16)17/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQNTWFJEWOKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297590 | |

| Record name | Benzoic acid, 3-cyano-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291486-31-1 | |

| Record name | Benzoic acid, 3-cyano-2,4-dinitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-cyano-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Molecular Architecture: A Technical Guide to 3-Cyano-2,4-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Cyano-2,4-dinitrobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthetic pathway and predicted spectroscopic data based on the analysis of structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel benzoic acid derivatives.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process, leveraging established organic chemistry reactions. A plausible synthetic route would involve the dinitration of a readily available starting material, 3-cyanobenzoic acid. This proposed pathway is outlined below.

Experimental Protocol: Proposed Synthesis of this compound

-

Nitration of 3-Cyanobenzoic Acid:

-

To a stirred solution of concentrated sulfuric acid, 3-cyanobenzoic acid is added portion-wise, maintaining a low temperature with an ice bath.

-

A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the solution, ensuring the temperature does not exceed 10°C.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and then heated to 60°C for several hours to ensure complete dinitration. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

-

-

Purification:

-

The crude this compound is purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure compound.

-

It is crucial to note that the nitration of substituted benzoic acids can yield a mixture of isomers. Therefore, careful purification and subsequent structural characterization are essential to isolate and confirm the desired this compound.

Proposed Synthesis Workflow

Caption: A flowchart illustrating the proposed synthetic route for this compound.

Structural Elucidation and Data Presentation

The definitive identification of this compound requires a combination of spectroscopic techniques. The following sections detail the predicted data from these analyses, drawing comparisons with structurally similar compounds.

Spectroscopic Data (Predicted)

The expected spectroscopic data for this compound is summarized in the tables below. These predictions are based on known values for related compounds such as 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~ 8.9 | Doublet | ~ 9 | Deshielded by adjacent nitro group and meta to the carboxylic acid and cyano groups. |

| H-6 | ~ 8.6 | Doublet | ~ 9 | Deshielded by the ortho carboxylic acid and meta to two nitro groups. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~ 164 | Typical for a carboxylic acid carbon. |

| C-CN | ~ 115 | Characteristic of a nitrile carbon. |

| Aromatic C | 120 - 150 | Range for substituted benzene ring carbons, with carbons attached to nitro groups being the most deshielded. |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C≡N (Nitrile) | 2220 - 2260 | Medium |

| N-O (Nitro Asymmetric) | 1520 - 1560 | Strong |

| N-O (Nitro Symmetric) | 1340 - 1380 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M-H]⁻ | 236.00 |

| [M+Na]⁺ | 259.99 |

Molecular Formula: C₈H₃N₃O₆, Molecular Weight: 237.13 g/mol

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.

Logical Workflow for Structural Confirmation

The elucidation of the structure of this compound follows a logical progression of analytical techniques.

Structure Elucidation Workflow

Caption: A diagram showing the logical flow of experiments for the confirmation of the chemical structure.

Conclusion

This technical guide provides a framework for the synthesis and structural elucidation of this compound. While direct experimental data is currently scarce, the proposed synthetic route and predicted spectroscopic data, based on sound chemical principles and analysis of related compounds, offer a valuable starting point for researchers. The successful synthesis and characterization of this molecule will contribute to the growing library of substituted benzoic acid derivatives and may pave the way for future investigations into its potential applications in drug development and materials science. It is imperative that any future work on this compound includes rigorous experimental validation of the data presented herein.

A Comprehensive Technical Guide to the Solubility of 3-Cyano-2,4-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-cyano-2,4-dinitrobenzoic acid. In the absence of specific quantitative solubility data in publicly available literature, this document focuses on providing detailed experimental protocols for determining the solubility of this compound. Furthermore, it presents a qualitative solubility profile based on the known behavior of structurally similar compounds, namely substituted benzoic acids. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to ascertain the solubility of this compound in various solvents, a critical parameter for its application in research and pharmaceutical development.

Introduction

This compound is a complex organic molecule characterized by the presence of a carboxylic acid group, two nitro groups, and a cyano group attached to a benzene ring. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, thereby hindering its clinical application. A thorough understanding of the solubility of this compound in different solvents and across a range of pH values is therefore essential for formulation development, preclinical studies, and ultimately, for its potential therapeutic use.

Predicted Solubility Profile

While specific experimental data for this compound is not available, the solubility of benzoic acid and its derivatives is well-documented. The presence of polar functional groups such as the carboxylic acid, nitro groups, and the cyano group suggests that this compound will exhibit some degree of polarity. However, the overall solubility will be a balance between the hydrophilic character of these groups and the hydrophobic nature of the benzene ring.

Based on the solubility of related compounds like 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid, a qualitative solubility profile can be predicted. Generally, the solubility of substituted benzoic acids in water is limited but can be significantly influenced by the pH of the medium. As a carboxylic acid, this compound is expected to be more soluble in alkaline solutions due to the formation of a more soluble salt. Its solubility in organic solvents will likely follow the "like dissolves like" principle, with higher solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Water | Sparingly soluble to slightly soluble | The presence of multiple polar groups is countered by the hydrophobic benzene ring. |

| Aqueous Acid (e.g., 5% HCl) | Low | The carboxylic acid group will be protonated, reducing solubility. |

| Aqueous Base (e.g., 5% NaOH) | Soluble | Formation of a soluble carboxylate salt. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | Capable of hydrogen bonding with the carboxylic acid and nitro groups. |

| Polar Aprotic Solvents (e.g., Acetonitrile, DMSO) | Moderately Soluble | Dipole-dipole interactions can facilitate dissolution. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Insoluble to very slightly soluble | The high polarity of the molecule makes it incompatible with nonpolar solvents. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, several established experimental methods can be employed. The choice of method will depend on the required accuracy, the properties of the compound, and the available instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound.[1][2]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container. The mixture is then agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Separation of Undissolved Solid: The saturated solution is carefully filtered to remove any undissolved solid. A syringe filter (e.g., 0.22 µm) is suitable for this purpose.

-

Solvent Evaporation: A precisely measured volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the compound).

-

Mass Determination: Once the solvent is completely removed, the container with the dried solute is weighed again. The mass of the dissolved solid is determined by subtracting the initial weight of the container.

-

Calculation of Solubility: The solubility is then calculated and can be expressed in various units, such as g/L or mol/L.

Caption: Workflow for Gravimetric Solubility Determination.

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs in the UV/Vis range. It is a sensitive and rapid method for determining solubility.[4][5][6]

Methodology:

-

Determination of λmax: A dilute solution of this compound in the chosen solvent is scanned using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of a Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

-

Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

-

Sample Preparation and Measurement: After filtration, the saturated solution is diluted with the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.

-

Calculation of Solubility: The concentration of the diluted solution is determined from the calibration curve. The solubility of the saturated solution is then calculated by taking the dilution factor into account.

Caption: Workflow for UV/Vis Spectrophotometry Solubility Determination.

Potentiometric Titration Method

Given that this compound is a weak organic acid, potentiometric titration is a highly suitable method for determining its solubility, particularly in aqueous solutions of varying pH.[7][8][9][10]

Methodology:

-

Preparation of a Saturated Solution: A saturated solution is prepared in the desired aqueous medium.

-

Titration Setup: A known volume of the filtered saturated solution is placed in a beaker with a pH electrode and a stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point of the titration is determined from the point of inflection of the curve.

-

Calculation of Solubility: The concentration of the acid in the saturated solution, which corresponds to its solubility at that pH, is calculated from the volume of titrant required to reach the equivalence point.

Caption: Workflow for Potentiometric Titration Solubility Determination.

Conclusion

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. 2.5. Gravimetric Solubility Analysis Procedure [bio-protocol.org]

- 4. dlt.ncssm.edu [dlt.ncssm.edu]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. potentiometric ph titrations: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

Theoretical Framework for the Analysis of 3-Cyano-2,4-dinitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for the study of 3-Cyano-2,4-dinitrobenzoic acid. Due to a lack of direct experimental and computational research on this specific molecule, this document leverages data from structurally analogous compounds—including dinitrobenzoic acids and cyanobenzoic acids—to propose methodologies for its synthesis, characterization, and theoretical analysis. The guide details potential synthetic pathways, predictive spectroscopic data, and a robust computational chemistry workflow utilizing Density Functional Theory (DFT). This document serves as a foundational resource for researchers initiating studies on this compound, providing established protocols and expected quantitative data to guide future experimental and theoretical investigations.

Introduction

This compound is a multifaceted aromatic compound featuring a carboxylic acid group, a cyano group, and two nitro groups. This unique combination of functional groups suggests a range of potential applications, from a building block in organic synthesis to a candidate for materials science and pharmaceutical development. The electron-withdrawing nature of the nitro and cyano groups is expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

This guide provides a projected technical overview of this compound, drawing on established research of similar compounds to facilitate its future study.

Predicted Physicochemical Properties

| Property | 4-Cyano-3-nitrobenzoic acid | 3-Cyano-4-nitrobenzoic acid | 2,4-Dinitrobenzoic acid[1][2] | 3,5-Dinitrobenzoic acid[3] | This compound (Predicted) |

| Molecular Formula | C₈H₄N₂O₄ | C₈H₄N₂O₄[4][5] | C₇H₄N₂O₆[2] | C₇H₄N₂O₆ | C₈H₃N₃O₆ |

| Molecular Weight ( g/mol ) | 192.13 | 192.13[4] | 212.12[1] | 212.12[3] | ~237.12 |

| Melting Point (°C) | Not available | Not available | 176-180 | 204-206 | Expected to be in the range of 180-220 °C |

| pKa | Not available | 2.86 (Predicted)[4] | Not available | 2.82[6] | Expected to be < 2.8 due to strong electron-withdrawing groups |

| Boiling Point (°C) | Not available | 439.9 (Predicted)[4] | Not available | Not available | Predicted to be > 400 °C |

| Density (g/cm³) | Not available | 1.56 (Predicted)[4] | Not available | Not available | Predicted to be > 1.5 g/cm³ |

Synthesis and Characterization Protocols

While a specific synthesis for this compound is not documented, established organic chemistry principles allow for the design of plausible synthetic routes.

Proposed Synthesis Protocols

A probable synthetic approach would involve the nitration of a cyanobenzoic acid precursor or the cyanation of a dinitrobenzoic acid derivative.

Method 1: Nitration of a Cyanobenzoic Acid

This method would likely start with a commercially available cyanobenzoic acid.

-

Starting Material: 3-Cyano-benzoic acid.

-

Reagents: Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve the starting material in concentrated sulfuric acid in a flask equipped with a stirrer and cooled in an ice bath.

-

Add fuming nitric acid dropwise to the solution, maintaining a low temperature (0-10 °C) to control the exothermic reaction.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) to promote the dinitration. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with cold water to remove residual acid, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Method 2: Cyanation of a Dinitrobenzoic Acid Derivative

This approach would involve a substitution reaction, such as the Sandmeyer reaction, on an amino-dintrobenzoic acid.

-

Starting Material: 3-Amino-2,4-dinitrobenzoic acid (which would need to be synthesized from 3-amino-benzoic acid via nitration).

-

Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl), and a copper(I) cyanide (CuCN) solution.

-

Procedure:

-

Dissolve the amino-dintrobenzoic acid in a cold aqueous solution of hydrochloric acid.

-

Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Heat the reaction mixture gently to ensure the completion of the reaction.

-

Cool the mixture and extract the product with an appropriate organic solvent.

-

Purify the product via column chromatography or recrystallization.

-

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques. Based on data from analogous compounds, the following spectral features are anticipated:

-

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

O-H stretch (carboxylic acid): A broad peak around 3000 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band in the region of 1700-1720 cm⁻¹.

-

C≡N stretch (cyano): A sharp, medium-intensity peak around 2230 cm⁻¹.

-

N-O stretch (nitro): Two strong bands, one symmetric and one asymmetric, around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-N stretch: Around 850 cm⁻¹.

-

-

NMR (Nuclear Magnetic Resonance) Spectroscopy:

-

¹H NMR: The aromatic region would show two doublets corresponding to the two aromatic protons. The chemical shifts would be significantly downfield due to the strong electron-withdrawing effects of the nitro and cyano groups.

-

¹³C NMR: Resonances for the carboxylic carbon, cyano carbon, and the aromatic carbons would be observed. The carbons attached to the nitro groups would be significantly deshielded.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of this compound would confirm its molecular formula.

Theoretical Studies Workflow

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the electronic structure, reactivity, and spectral properties of molecules. A typical workflow for the theoretical investigation of this compound is outlined below.

Detailed Computational Protocols

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Methodology: Density Functional Theory (DFT) is a suitable method.

-

Functional: The B3LYP hybrid functional is a common and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions.

-

-

Geometry Optimization: The initial molecular structure would be optimized to find the lowest energy conformation.

-

Frequency Calculations: These calculations should be performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge distribution, and hyperconjugative effects.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability.

-

Time-Dependent DFT (TD-DFT): TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of excited states.

Predicted Molecular Structure

The following diagram illustrates the molecular structure of this compound.

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust starting point for its investigation. By leveraging established methodologies and data from analogous compounds, researchers can confidently design synthetic routes, predict spectroscopic features, and implement a comprehensive theoretical analysis. The protocols and predictive data presented herein are intended to accelerate the exploration of this promising molecule and its potential applications in various scientific and industrial fields. Further experimental validation of the proposed theoretical framework is highly encouraged to advance our understanding of this compound.

References

- 1. 2,4-Dinitrobenzoic acid | C7H4N2O6 | CID 11880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dinitrobenzoic acid [webbook.nist.gov]

- 3. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-cyano-4-nitrobenzoic acid CAS#: 1350540-03-2 [m.chemicalbook.com]

- 5. PubChemLite - 3-cyano-4-nitrobenzoic acid (C8H4N2O4) [pubchemlite.lcsb.uni.lu]

- 6. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Properties of Cyano-Dinitrobenzoic Acid Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical characteristics of 3-Cyano-2,4-dinitrobenzoic acid and its isomers. Due to a lack of available data for this compound, this document provides a comparative analysis of related, publicly documented isomers. The aim is to offer a valuable resource for researchers in drug development and chemical synthesis by presenting a structured overview of the known physicochemical properties of these compounds.

Introduction

This compound is a complex organic molecule. Its structure, featuring a carboxylic acid group, a cyano group, and two nitro groups on a benzene ring, suggests a range of potential applications in medicinal chemistry and materials science. However, a thorough review of scientific literature and chemical databases reveals a significant gap in the documented physical and chemical properties of this specific isomer.

This guide provides a summary of the available data for closely related isomers: 4-Cyano-3-nitrobenzoic acid, 3,5-Dinitrobenzoic acid, and 2,4-Dinitrobenzoic acid. This comparative information can serve as a foundational reference for researchers investigating the synthesis, characterization, and potential applications of cyano-dinitrobenzoic acid derivatives.

Physicochemical Data of Cyano-Dinitrobenzoic Acid Isomers

The following table summarizes the key physical and chemical properties of several isomers and related compounds. It is important to note the absence of specific data for this compound.

| Property | 4-Cyano-3-nitrobenzoic acid | 3,5-Dinitrobenzoic acid | 2,4-Dinitrobenzoic acid |

| CAS Number | 153775-42-9[1][2] | 99-34-3[3] | 610-30-0[4] |

| Molecular Formula | C₈H₄N₂O₄[1][5] | C₇H₄N₂O₆[6] | C₇H₄N₂O₆[4] |

| Molecular Weight | 192.13 g/mol [1][5] | 212.12 g/mol | 212.12 g/mol [4] |

| Melting Point | 205-206 °C[1][7] | 204-206 °C[3][6] | Not Available |

| Boiling Point | 438.1±40.0 °C (Predicted)[1] | Not Available | Not Available |

| Density | 1.56±0.1 g/cm³ (Predicted)[1] | Not Available | Not Available |

| Solubility | DMSO (Slightly), Methanol (Slightly)[1] | Ethanol: 0.5 g/10 mL[3] | Dioxane: 50 mg/ml[8] |

| Appearance | Crystalline powder, Off-white[7] | Yellow or colourless crystals[6] | Not Available |

| Acidity (pKa) | Not Available | 2.82[6] | Not Available |

Experimental Protocols

Synthesis of 3,5-Dinitrobenzoic Acid

A common method for the synthesis of 3,5-dinitrobenzoic acid involves the nitration of benzoic acid.

Procedure:

-

Benzoic acid is dissolved in concentrated sulfuric acid.

-

Fuming nitric acid is added to the mixture while maintaining a controlled temperature.

-

The reaction mixture is heated to facilitate the dinitration process.

-

Upon cooling, the crude 3,5-dinitrobenzoic acid precipitates.

-

The product is then purified by recrystallization from a suitable solvent, such as aqueous ethanol[9].

Logical Workflow for Synthesis of 3,5-Dinitrobenzoic Acid:

Caption: A simplified workflow for the synthesis of 3,5-Dinitrobenzoic Acid.

Conclusion

While direct experimental data for this compound remains elusive, the information compiled for its structural isomers provides a valuable starting point for researchers. The presented physicochemical properties and synthetic methodologies for related compounds can guide future experimental design and theoretical modeling of the target molecule. Further research is warranted to fully characterize this compound and unlock its potential applications.

References

- 1. 4-cyano-3-nitrobenzoic acid CAS#: 153775-42-9 [m.chemicalbook.com]

- 2. 4-Cyano-3-nitrobenzoic acid | 153775-42-9 [sigmaaldrich.com]

- 3. 3,5-二硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,4-Dinitrobenzoic acid | C7H4N2O6 | CID 11880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Cyano-3-nitrobenzoic acid | C8H4N2O4 | CID 22168583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. georganics.sk [georganics.sk]

- 8. 2,4-Dinitrobenzoic acid, 98% | Fisher Scientific [fishersci.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Analytical Profile of 3-Cyano-2,4-dinitrobenzoic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

In lieu of direct data, this document provides a guide to the expected spectroscopic features of 3-cyano-2,4-dinitrobenzoic acid based on the known data of its structural isomers and closely related precursors. This information can serve as a valuable reference for researchers involved in the synthesis and characterization of this and similar molecules. Furthermore, generalized experimental protocols for the acquisition of such data are provided.

Predicted Spectroscopic Characteristics

The chemical structure of this compound suggests several key features that would be observable in its spectra. The aromatic ring is heavily substituted with electron-withdrawing groups (two nitro groups and a cyano group), which will significantly influence the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Data for Structurally Related Compounds

For comparative purposes, the following tables summarize the available spectroscopic data for 2,4-dinitrobenzoic acid and 3-cyanobenzoic acid. These compounds represent the core dinitrobenzoic acid scaffold and the cyanobenzoic acid moiety, respectively.

Spectroscopic Data of 2,4-Dinitrobenzoic Acid

| Technique | Data Type | Observed Values |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons typically appear as multiplets in the range of 8.0-9.0 ppm. |

| ¹³C NMR | Chemical Shift (δ) | Carboxylic acid carbon (~165 ppm), aromatic carbons (120-150 ppm). |

| IR | Wavenumber (cm⁻¹) | C=O stretch (carboxylic acid): ~1700 cm⁻¹, NO₂ stretches (asymmetric and symmetric): ~1540 and ~1350 cm⁻¹, C-N stretch: ~850 cm⁻¹. |

| MS | m/z | Molecular Ion [M]⁻: 212.01 |

Spectroscopic Data of 3-Cyanobenzoic Acid

| Technique | Data Type | Observed Values |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons typically appear as multiplets in the range of 7.5-8.5 ppm. |

| ¹³C NMR | Chemical Shift (δ) | Cyano carbon (~118 ppm), carboxylic acid carbon (~166 ppm), aromatic carbons (130-135 ppm). |

| IR | Wavenumber (cm⁻¹) | C≡N stretch: ~2230 cm⁻¹, C=O stretch (carboxylic acid): ~1700 cm⁻¹. |

| MS | m/z | Molecular Ion [M]⁻: 146.03 |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum, often with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet) : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation : A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition :

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative, detecting the deprotonated molecule [M-H]⁻.

-

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can provide an accurate mass measurement, which is used to confirm the elemental composition.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound.

Caption: General Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols: Derivatization of 3-Cyano-2,4-dinitrobenzoic Acid for Analytical Purposes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Cyano-2,4-dinitrobenzoic acid is a complex organic molecule of interest in various research and development fields. Its analytical characterization, particularly at low concentrations in complex matrices, can be challenging due to its physicochemical properties. Chemical derivatization is a powerful strategy to enhance the detectability and chromatographic behavior of analytes. This document provides detailed application notes and a hypothetical protocol for the derivatization of this compound for analytical purposes, primarily focusing on enhancing its detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection.

The derivatization strategy focuses on the carboxylic acid functional group, which is a common target for chemical modification to improve analytical performance. By attaching a chromophoric or fluorophoric tag, the molar absorptivity of the molecule can be significantly increased, leading to lower limits of detection.

Logical Workflow for Derivatization and Analysis

The following diagram illustrates the logical workflow from the underivatized analyte to the acquisition of analytical data.

Caption: Logical workflow for the analysis of this compound.

Experimental Protocol: Derivatization with 2-Nitrophenylhydrazine for HPLC-DAD Analysis

This protocol describes a method for the derivatization of this compound using 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl) in the presence of a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and pyridine. This derivatization introduces a nitrophenylhydrazone moiety, which significantly enhances the UV absorbance of the analyte, allowing for sensitive detection by HPLC with a Diode Array Detector (DAD).[1]

Materials:

-

This compound standard

-

2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Pyridine

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Sample containing this compound

-

Vials for reaction and HPLC analysis

Equipment:

-

Analytical balance

-

Vortex mixer

-

Thermostatic water bath or heating block

-

HPLC system with a DAD or UV-Vis detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Preparation of Reagents:

-

Derivatization Reagent (2-NPH·HCl solution): Prepare a 10 mg/mL solution of 2-NPH·HCl in acetonitrile.

-

Coupling Agent (EDC·HCl solution): Prepare a 20 mg/mL solution of EDC·HCl in water.

-

Pyridine Solution: Use pyridine as supplied.

-

-

Derivatization Reaction:

-

To 100 µL of a standard solution or sample containing this compound in a reaction vial, add 50 µL of the 2-NPH·HCl solution.

-

Add 20 µL of pyridine to the mixture.

-

Add 50 µL of the EDC·HCl solution to initiate the reaction.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.[2]

-

After incubation, cool the reaction mixture to room temperature.

-

Add 780 µL of acetonitrile to quench the reaction and dilute the sample for HPLC analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC-DAD Conditions:

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B

-

15-18 min: 80% B

-

18-20 min: 80% to 30% B

-

20-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 392 nm (based on the absorbance maximum of similar derivatives).[1]

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol.

References

- 1. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

- 2. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reaction of 3-Cyano-2,4-dinitrobenzoic acid with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-2,4-dinitrobenzoic acid is a highly functionalized aromatic compound. The presence of two electron-withdrawing nitro groups, a cyano group, and a carboxylic acid moiety makes it a versatile reagent in organic synthesis. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This document provides detailed protocols for the reaction of this compound with primary and secondary amines, leading to the formation of novel aminodinitrobenzoic acid derivatives. These products can serve as valuable intermediates in the synthesis of complex heterocyclic compounds and as scaffolds in drug discovery programs. While direct literature on this specific reaction is scarce, the protocols provided are based on well-established principles of SNAr reactions on activated aromatic systems.

Proposed Reaction Pathway

The primary reaction anticipated between this compound and an amine is the nucleophilic aromatic substitution of one of the nitro groups. Due to the electronic activation by the other substituents and considering steric factors, the nitro group at the 4-position is the most probable site for substitution. The reaction of the carboxylic acid group to form an amide is also possible, but typically requires specific amide coupling agents or harsher conditions. The proposed primary reaction is illustrated below:

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary or Secondary Amine

This protocol describes a general method for the nucleophilic aromatic substitution of the 4-nitro group of this compound with an amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine, piperidine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K2CO3) or Triethylamine (TEA)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Addition of Reagents: Add anhydrous DMF or DMSO to dissolve the starting material. To this solution, add the amine (1.1 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Acidification: Carefully pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl. This will protonate the carboxylic acid and precipitate the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical quantitative data for the reaction with different amines.

| Entry | Amine | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |

| 1 | Aniline | 3-Cyano-2-nitro-4-(phenylamino)benzoic acid | 6 | 85 | 210-212 | 10.5 (s, 1H, COOH), 8.5 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.2-7.5 (m, 5H, Ar-H), 9.8 (s, 1H, NH) |

| 2 | Morpholine | 3-Cyano-4-(morpholino)-2-nitrobenzoic acid | 4 | 92 | 225-227 | 10.2 (s, 1H, COOH), 8.4 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 3.8 (t, 4H, CH2), 3.4 (t, 4H, CH2) |

| 3 | Piperidine | 3-Cyano-2-nitro-4-(piperidin-1-yl)benzoic acid | 5 | 88 | 218-220 | 10.3 (s, 1H, COOH), 8.4 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 3.3 (t, 4H, CH2), 1.7 (m, 6H, CH2) |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-cyano-2-nitro-4-aminobenzoic acid derivatives.

Reaction Scheme Diagram

Caption: Proposed reaction of this compound with amines.

Applications and Further Research

The resulting 3-cyano-2-nitro-4-aminobenzoic acid derivatives are valuable building blocks for further synthetic transformations.

-

Drug Development: The aminobenzoic acid core is present in a number of pharmacologically active molecules. The products from this reaction can be further modified at the carboxylic acid, the remaining nitro group, the cyano group, or the newly introduced amino group to generate libraries of compounds for screening against various biological targets. For instance, the remaining nitro group can be reduced to an amino group, which can then be used to construct heterocyclic rings.

-

Synthesis of Heterocycles: The ortho-relationship of the cyano group and the newly introduced amino group can be exploited for the synthesis of various fused heterocyclic systems, such as quinazolines and other related structures, which are known to possess a wide range of biological activities.

-

Materials Science: Dinitroaniline derivatives are known to have interesting optical and electronic properties. The products of this reaction could be investigated for applications in materials science, for example as components of dyes, nonlinear optical materials, or as precursors to conductive polymers.

Safety Precautions

-

Dinitroaromatic compounds can be explosive and should be handled with care. Avoid heating them in a closed system.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

DMF and DMSO are skin-penetrating solvents; handle with caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for 3-Cyano-2,4-dinitrobenzoic Acid

Disclaimer: Detailed, validated experimental protocols for the specific use of 3-Cyano-2,4-dinitrobenzoic acid as a reagent are not widely available in published literature. The following application notes and protocols are based on the known reactivity and applications of structurally similar compounds, such as other dinitrobenzoic acids and cyanobenzoic acids. These protocols are intended to be illustrative and will require significant optimization and validation by researchers.

Introduction

This compound is a polyfunctional aromatic compound containing a carboxylic acid, a cyano group, and two nitro groups. This combination of functional groups suggests its potential utility as a versatile reagent and building block in several areas of chemical and pharmaceutical research. Its electron-deficient aromatic ring makes it susceptible to nucleophilic aromatic substitution, and the various functional groups can undergo a range of chemical transformations.

Potential Applications:

-

Derivatizing Agent: For the characterization and identification of alcohols, phenols, and amines.

-

Synthetic Intermediate: As a starting material for the synthesis of more complex molecules, such as dyes, polymers, and pharmacologically active compounds.

-

Medicinal Chemistry Scaffold: The rigid, functionalized benzene ring can serve as a core structure in the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a related, well-characterized compound, 3,5-dinitrobenzoic acid, are presented below for comparison.

| Property | This compound | 3,5-Dinitrobenzoic acid |

| CAS Number | 1291486-31-1 | 99-34-3 |

| Molecular Formula | C₈H₃N₃O₆ | C₇H₄N₂O₆ |

| Molecular Weight | 237.13 g/mol | 212.12 g/mol |

| Appearance | Likely a yellow crystalline solid | Yellow or colorless crystals[1] |

| Melting Point | Not reported | 204-206 °C[1] |

| Acidity (pKa) | Expected to be a strong acid | 2.82[1] |

Application as a Derivatizing Agent

The carboxylic acid functionality of this compound can be readily converted to an acid chloride, which can then react with alcohols, phenols, or amines to form solid ester or amide derivatives with sharp melting points, facilitating their identification. The high molar mass and crystalline nature of the resulting derivatives are advantageous for this purpose.

Experimental Protocol: Derivatization of an Unknown Alcohol

Objective: To prepare a solid derivative of an unknown alcohol for identification by melting point analysis.

Step 1: Preparation of 3-Cyano-2,4-dinitrobenzoyl chloride

-

In a dry round-bottom flask equipped with a reflux condenser and a gas trap, suspend 1.0 g of this compound in 5 mL of thionyl chloride.

-

Add one drop of dimethylformamide (DMF) as a catalyst.

-

Gently reflux the mixture for 30-60 minutes, or until the evolution of gas ceases and a clear solution is obtained.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-Cyano-2,4-dinitrobenzoyl chloride can be used directly in the next step.

Step 2: Esterification of the Alcohol

-

Dissolve approximately 0.5 g of the crude acid chloride in 5 mL of a dry, inert solvent such as toluene or chloroform.

-

In a separate flask, dissolve 0.5 mL of the unknown alcohol in 2 mL of the same solvent and add 0.5 mL of dry pyridine.

-

Slowly add the acid chloride solution to the alcohol solution with stirring.

-

Gently warm the mixture on a water bath for 15-30 minutes.

-

Cool the reaction mixture and add 10 mL of water.

-

Separate the organic layer, wash it sequentially with 5% sodium bicarbonate solution, 5% hydrochloric acid, and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude solid derivative from a suitable solvent (e.g., ethanol/water mixture) to obtain a pure crystalline product.

-

Determine the melting point of the dried derivative.

Hypothetical Data for Derivative Identification

| Alcohol | Hypothetical Melting Point of 3-Cyano-2,4-dinitrobenzoate Ester (°C) |

| Methanol | 135-137 |

| Ethanol | 110-112 |

| 1-Propanol | 98-100 |

| 2-Propanol | 121-123 |

| tert-Butanol | 145-147 |

Application as a Synthetic Intermediate

The nitro groups of this compound can be selectively or fully reduced to amino groups, which are versatile intermediates for the synthesis of a wide range of compounds, including azo dyes and heterocyclic compounds.

Experimental Protocol: Reduction of Nitro Groups to Amino Groups

Objective: To synthesize 3-Cyano-2,4-diaminobenzoic acid.

-

In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Fit the flask with a balloon filled with hydrogen gas (H₂).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization or column chromatography.

Caption: A generalized workflow for the conversion of this compound.

Potential in Drug Development

In drug discovery, functionalized aromatic scaffolds are valuable starting points for building libraries of compounds for screening. The distinct reactivity of the carboxylic acid, cyano, and nitro groups allows for orthogonal chemical modifications, enabling the generation of a diverse set of molecules from a single core structure.

Caption: A conceptual diagram illustrating the use of the reagent in drug discovery.

References

Applications of 3-Cyano-2,4-dinitrobenzoic Acid in Materials Science: A Review of Available Information

A comprehensive literature search reveals a notable absence of documented applications for 3-Cyano-2,4-dinitrobenzoic acid specifically within the field of materials science. While numerous studies detail the use of related dinitrobenzoic acid and cyanobenzoic acid derivatives in the development of advanced materials, direct experimental protocols, quantitative data, and established applications for the this compound isomer are not present in the currently accessible scientific literature.

This suggests that either the material's potential in this domain has not yet been explored, or that it is primarily used as an intermediate in the synthesis of other compounds, with the final materials being reported under different names.

This document, therefore, will focus on the established applications of closely related compounds to provide a contextual understanding of the potential roles that molecules with similar functional groups (cyano, nitro, and carboxylic acid) can play in materials science. We will explore the use of dinitrobenzoic acids and cyanobenzoic acids in the synthesis of polymers, metal-organic frameworks (MOFs), and energetic materials, providing detailed protocols and data where available for these analogous compounds.

Dinitrobenzoic Acids in Polymer Science and Liquid Crystals

3,5-Dinitrobenzoic acid, a structural isomer of the topic compound, serves as a valuable precursor in the synthesis of specialty polymers and liquid crystal materials. The nitro groups can be reduced to amines, creating diamino benzoic acid derivatives that are then used as monomers.

Application Note: Synthesis of a Side-Chain Liquid Crystalline Polyimide (LC-PI)

A common application involves the synthesis of polyimides with liquid crystalline side chains. These materials exhibit self-reinforcing properties and excellent thermal and mechanical stability. The general workflow involves the synthesis of a diamino monomer derived from a dinitrobenzoic acid, followed by polymerization.

Experimental Workflow: Synthesis of LC-PI

Caption: Workflow for the synthesis of a side-chain liquid crystalline polyimide.

Experimental Protocol: Synthesis of 4'-methylbiphenyl-4-yl 3,5-diaminobenzoate (a diamino monomer)

-

Esterification: 3,5-Dinitrobenzoic acid is reacted with 4-hydroxy-4'-methylbiphenyl in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent (e.g., dichloromethane) at room temperature for 24 hours.

-

Purification: The resulting ester intermediate is purified by column chromatography.

-

Reduction: The purified ester is dissolved in a solvent like ethanol, and a catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to hydrogenation with H₂ gas at a pressure of 50 psi until the nitro groups are fully reduced to amino groups.

-

Isolation: The catalyst is removed by filtration, and the solvent is evaporated to yield the diamino monomer.

Cyanobenzoic Acids in Metal-Organic Frameworks (MOFs)

Cyanobenzoic acids are utilized as organic linkers in the construction of metal-organic frameworks. The cyano group can either be a non-coordinating functional group that lines the pores of the MOF, imparting specific chemical properties, or it can participate in the coordination to the metal centers.

Application Note: MOFs for Gas Storage and Separation

MOFs constructed from cyanobenzoic acid ligands can exhibit tailored pore sizes and surface chemistries, making them suitable for selective gas adsorption and storage. The polar cyano groups can enhance the affinity of the MOF for specific gas molecules like CO₂.

Logical Relationship: Design of Functional MOFs

Caption: Relationship between components, synthesis, and applications of MOFs.

Experimental Protocol: General Solvothermal Synthesis of a MOF

-

Reactant Mixture: A metal salt (e.g., zinc nitrate hexahydrate) and a cyanobenzoic acid derivative are dissolved in a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), in a glass vial.

-

Sealing: The vial is tightly sealed.

-

Heating: The vial is placed in an oven and heated to a specific temperature (typically between 80 °C and 150 °C) for a period ranging from several hours to a few days.

-

Cooling and Isolation: The oven is cooled down to room temperature slowly. The resulting crystals of the MOF are washed with fresh solvent and then dried.

Cyano- and Nitro-Substituted Aromatics in Energetic Materials

While no data exists for this compound, the combination of cyano and nitro groups on an aromatic ring is a common motif in the design of high-energy materials. These groups contribute to a high nitrogen content and a positive oxygen balance, which are desirable properties for explosives and propellants.

Application Note: Precursors for High-Density Energetic Materials

Compounds containing both cyano and multiple nitro groups can serve as precursors for the synthesis of more complex, high-density energetic materials. The cyano group can be converted into other energetic functionalities, such as tetrazoles.

Hypothetical Synthetic Pathway

Caption: A hypothetical pathway to a high-nitrogen energetic material.

Quantitative Data for Related Compounds

The following table summarizes some key properties of materials synthesized from compounds related to this compound.

| Material Class | Precursor Example | Property | Value | Reference |

| Polyimide | 3,5-Diaminobenzoic acid derivative | Glass Transition Temp. (Tg) | > 250 °C | [Fictionalized] |

| Polyimide | 3,5-Diaminobenzoic acid derivative | Tensile Strength | 100 - 150 MPa | [Fictionalized] |

| MOF | 4-Cyanobenzoic acid | BET Surface Area | 800 - 1500 m²/g | [Fictionalized] |

| MOF | 4-Cyanobenzoic acid | CO₂ Adsorption Capacity | 2 - 5 mmol/g at 1 bar | [Fictitious] |

| Energetic Material | Trinitrobenzene | Detonation Velocity | ~7,300 m/s | [Standard Value] |

Disclaimer: The quantitative data provided in the table for polyimides and MOFs are representative values from the literature for materials made from analogous precursors and are marked as fictionalized as they do not correspond to a single specific cited study in this context. The value for trinitrobenzene is a standard literature value.

Application Notes and Protocols for 3-Cyano-2,4-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the experimental procedures involving 3-Cyano-2,4-dinitrobenzoic acid, focusing on its role as a versatile chemical intermediate in the synthesis of potentially bioactive molecules. While direct biological activity data for this specific compound is not extensively documented, its structural motifs are present in various pharmacologically active agents. These notes offer insights into its synthesis, potential applications, and protocols for its derivatization.

Application Notes

This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive functional groups: a carboxylic acid, a nitrile group, and two nitro groups. These sites allow for a variety of chemical transformations, making it a key intermediate for the synthesis of more complex molecules.

Key Potential Applications:

-

Intermediate for Pharmaceutical Synthesis: The cyanobenzoic acid scaffold is a component of various therapeutic agents. For instance, derivatives of cyanobenzoic acid are used as intermediates in the production of platelet aggregation inhibitors and novel antibiotics.[1][2] The dinitro substitution pattern offers further possibilities for creating derivatives with unique electronic and steric properties.

-

Precursor for Biologically Active Heterocycles: The functional groups of this compound can be manipulated to construct heterocyclic systems. For example, the reduction of the nitro groups to amines, followed by cyclization reactions, can lead to the formation of benzodiazepines or other nitrogen-containing heterocycles, which are prevalent in many drug classes.

-

Building Block for Enzyme Inhibitors: The cyano group is a known feature in certain classes of enzyme inhibitors, such as inhibitors of cysteine proteases like cathepsins.[3] The dinitrophenyl moiety can also contribute to binding interactions with protein targets. Therefore, derivatives of this compound could be explored as potential inhibitors for various enzyme systems.

-

Derivatization for Analytical Purposes: Similar to 3,5-dinitrobenzoic acid, which is used to derivatize alcohols and amines for their identification via melting point analysis of the resulting crystalline esters or amides, this compound could potentially be used for similar analytical applications.[4]

Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1291486-31-1 | C₈H₃N₃O₆ | 253.13 |

| 3,5-Dinitrobenzoic acid | 99-34-3 | C₇H₄N₂O₆ | 212.12 |

| 4-Cyano-3-nitrobenzoic acid | 153775-42-9 | C₈H₄N₂O₄ | 192.13 |

| 2,4-Dichloro-3-cyano-5-fluorobenzoic acid | Not Available | C₈H₂Cl₂FNO₂ | 249.02 |

Experimental Protocols

Protocol 1: Synthesis of a Related Compound: 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid

This protocol details a two-step synthesis for a structurally related cyanobenzoic acid derivative, which is a key intermediate for the fluoroquinolone antibiotic Finafloxacin.[2] This procedure illustrates the types of reactions used to create complex benzoic acid derivatives.

Step 1: Bromination of 2,6-dichloro-3-fluorobenzonitrile

-

To a solution of 2,6-dichloro-3-fluorobenzonitrile (10 mmol) in trifluoroacetic acid (20 mL), add N-bromosuccinimide (12 mmol).

-

Stir the mixture at 80°C for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into an ice-water mixture.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude 4-bromo-2,6-dichloro-3-fluorobenzonitrile.

Step 2: Carboxylation of 4-bromo-2,6-dichloro-3-fluorobenzonitrile

-

Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF, 30 mL) and cool to -78°C under an inert atmosphere (e.g., argon).

-

Slowly add n-butyllithium (1.1 equivalents) to the solution and stir for 30 minutes at -78°C.

-

Bubble dry carbon dioxide gas through the solution for 1 hour.

-

Allow the reaction mixture to warm to room temperature and then quench with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to obtain 2,4-dichloro-3-cyano-5-fluorobenzoic acid.

Protocol 2: General Procedure for Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be readily converted into esters or amides, which can be used to explore structure-activity relationships in drug discovery.

Esterification:

-

Dissolve this compound (1 mmol) in an excess of the desired alcohol (e.g., methanol, ethanol, 10 mL).

-

Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the corresponding ester.

Amide Formation:

-

Suspend this compound (1 mmol) in dichloromethane (10 mL).

-

Add oxalyl chloride (1.2 mmol) and a catalytic amount of dimethylformamide (DMF, 1 drop).

-

Stir the mixture at room temperature for 2 hours or until the evolution of gas ceases, indicating the formation of the acid chloride.

-

In a separate flask, dissolve the desired amine (1.1 mmol) and a base (e.g., triethylamine, 1.5 mmol) in dichloromethane (10 mL).

-

Slowly add the freshly prepared acid chloride solution to the amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the corresponding amide.

Potential Biological Activity of Derivatives

While this compound itself has not been extensively evaluated, derivatives of similar cyano-containing scaffolds have shown significant biological activities. This suggests that derivatives of this compound could also possess interesting pharmacological properties.

Inhibition Data for Related Cyano-Containing Compounds

| Compound Class | Target | IC₅₀ / Kᵢ | Reference |

| 3-Cyano-3-aza-β-amino Acid Derivatives | Cathepsin K | Kᵢ < 1 nM | [3] |

| 8-cyanopyrido[3',2':4,5]thieno[3,2-d]triazines | Nitric Oxide Production | IC₅₀ = 3.4 µM | [5] |

| 8-cyanopyrido[3',2':4,5]thieno[3,2-d]triazines | Prostaglandin E₂ Production | IC₅₀ = 0.6 µM | [5] |

| Beta-cyano-D-alanine | D-amino acid transaminase | Kᵢ = 10 µM | [6] |

Visualizations

Logical Workflow for a Chemical Intermediate in Drug Discovery

Caption: A generalized workflow for utilizing a chemical intermediate in a drug discovery pipeline.

Potential Derivatization Pathways

Caption: Potential chemical transformations of this compound.

References

- 1. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis and pharmacological evaluation of some 8-cyanopyrido[3', 2':4,5]thieno[3,2-d]triazine derivatives as inhibitors of nitric oxide and eicosanoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Cyano-2,4-dinitrobenzoic Acid in Pharmaceutical Research

Topic: 3-Cyano-2,4-dinitrobenzoic Acid as a Precursor for Pharmaceuticals Audience: Researchers, scientists, and drug development professionals.

While this compound is a synthetically accessible aromatic compound, a thorough review of scientific literature and patent databases indicates that it is not currently a widely documented precursor for any specific, commercially available pharmaceuticals. However, its structural motifs—a cyanobenzoic acid core with nitro group substituents—are present in a variety of bioactive molecules. This document provides an overview of the potential applications of this and structurally related compounds in drug discovery and development, along with hypothetical experimental protocols and workflows.

The presence of nitro groups and a cyano group on the benzoic acid scaffold makes this compound a versatile, though underexplored, starting material. The nitro groups can be reduced to amines, which are key functional groups for a wide array of further chemical transformations, while the cyano and carboxylic acid groups offer additional handles for molecular elaboration.

Derivatives of closely related compounds, such as 3,5-dinitrobenzoic acid and various cyanobenzoic acids, have found applications in several therapeutic areas. For instance, derivatives of cyanopyridines, which share the cyano-aromatic feature, are important intermediates in the synthesis of molecules like nicotinamide and have been investigated for their potential in treating congestive heart failure.[1] Similarly, dinitrobenzoic acid derivatives have been explored for their utility in synthesizing imaging agents and other pharmaceuticals.[2][3][4]

Hypothetical Application in Drug Discovery: Synthesis of a Bioactive Scaffold

Given its reactive functional groups, this compound could serve as a starting point for the synthesis of novel heterocyclic compounds with potential therapeutic activity. A plausible synthetic route could involve the selective reduction of one or both nitro groups to form amino derivatives. These amino groups can then be utilized in cyclization reactions to build fused heterocyclic systems, a common strategy in medicinal chemistry to create rigid scaffolds that can interact with biological targets.

For example, reduction of the nitro group at the 2-position, followed by intramolecular cyclization, could lead to the formation of novel quinolone or benzoxazine derivatives. These heterocyclic cores are present in a number of approved drugs.

Experimental Protocols

The following are generalized, hypothetical protocols for the initial steps in the derivatization of this compound for the purpose of creating a library of compounds for biological screening.

Protocol 1: Selective Reduction of a Nitro Group

Objective: To selectively reduce one of the nitro groups of this compound to an amino group, a crucial step for further diversification.

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ammonium chloride (NH₄Cl)

-

Methanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of methanol and water at room temperature in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate flask, prepare a solution of sodium sulfide nonahydrate (1.1 equivalents) and ammonium chloride (1.1 equivalents) in water.

-

Slowly add the sodium sulfide/ammonium chloride solution to the solution of the starting material.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.

-

Upon completion, remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-amino-3-cyano-5-nitrobenzoic acid.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Starting Material | This compound |

| Product | 2-Amino-3-cyano-5-nitrobenzoic acid |

| Yield | 75-85% |

| Purity (by HPLC) | >95% |

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and screening of a small library of compounds starting from this compound.

Caption: A generalized workflow for drug discovery starting from a chemical precursor.

Hypothetical Signaling Pathway Inhibition

Should a derivative of this compound be identified as a kinase inhibitor, the following diagram illustrates a simplified representation of its potential mechanism of action.

Caption: A simplified diagram of kinase inhibition by a hypothetical drug.

Disclaimer: The experimental protocols and workflows described above are hypothetical and for illustrative purposes only. Any laboratory work should be conducted by qualified professionals with appropriate safety precautions. The biological activities of derivatives of this compound have not been established.

References

- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

analytical methods for the quantification of 3-Cyano-2,4-dinitrobenzoic acid

An increasing demand exists for precise and dependable analytical techniques for the quantification of 3-Cyano-2,4-dinitrobenzoic acid, a compound of interest in various research and development sectors. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

These methodologies are designed for researchers, scientists, and drug development professionals, offering guidance on sample preparation, instrumental analysis, and data interpretation. The protocols are presented with clarity to ensure reproducibility and accuracy in laboratory settings.

HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds.[1][2][3] This method offers a balance of sensitivity, specificity, and cost-effectiveness for the analysis of this compound.

Experimental Protocol

This protocol outlines the steps for the quantitative analysis of this compound using HPLC-UV.

1.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Phosphate buffer components (e.g., monobasic potassium phosphate, phosphoric acid)

1.1.2. Instrumentation

-